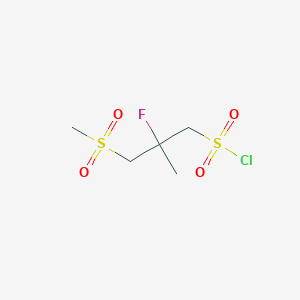

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride, also known as Fmoc-Cl, is a chemical compound widely used in the field of organic chemistry. It is a derivative of methanesulfonyl chloride and is commonly used as a protecting group for amino acids during peptide synthesis. Fmoc-Cl is an essential reagent in the synthesis of peptides, which are important molecules in biological and medicinal research.

Scientific Research Applications

Synthesis and Chemical Reactions

- Acceleration of Acetylcholinesterase Reaction : Methanesulfonyl fluoride, a related compound, accelerates the reaction of acetylcholinesterase with substituted ammonium ions, suggesting potential biochemical applications (Kitz & Wilson, 1963).

- Selective Fluorination of Substituted Methanols : The use of methanesulfonyl fluoride in combination with cesium fluoride for selective fluorination of various alcohols highlights its utility in organic synthesis (Makino & Yoshioka, 1987).

- Synthesis of Fluoroalkyl Methyl Thioethers : Methanesulfenyl fluoride is used for the synthesis of fluoroalkyl methyl thioethers, demonstrating its role in creating specific organic compounds (Haufe et al., 1992).

Structural and Molecular Studies

- Crystallographic Analysis : Investigations into the crystal structures of fluoroisoquinoline sulfonyl derivatives provide insights into the molecular conformations influenced by sulfonyl groups, relevant for understanding molecular interactions and stability (Ohba et al., 2012).

- Ab Initio Study of Fluorination Effects : Studies on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, which are related to methanesulfonyl derivatives, reveal insights into the role of negative hyperconjugation and the influence of fluorine substitution (Raabe et al., 1996).

Application in Drug Development

- Radiolabelling of Amines : The use of fluoropropanesulfonyl chloride, a compound structurally related to methanesulfonyl fluoride, for the radiolabelling of amines, emphasizes its potential in the development of imaging agents for positron emission tomography (PET) (Löser et al., 2013).

Chemical Synthesis and Modifications

- Development of Fluorination Technology : Direct fluorination methodologies, including the fluorination of methanesulfonyl fluoride, underline the broader application of such compounds in material science, such as for lithium battery materials (Kobayashi et al., 2003).

- Synthesis of Vinyl Fluorides : The conversion of fluoromethyl phenyl sulfone into vinyl fluorides demonstrates the versatility of sulfonyl fluoride derivatives in organic chemistry (McCarthy et al., 1990).

properties

IUPAC Name |

2-fluoro-2-methyl-3-methylsulfonylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClFO4S2/c1-5(7,3-12(2,8)9)4-13(6,10)11/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTBVCNDOJXMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)